molecular formula C10H14ClN3 B1412389 (S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride CAS No. 1422143-35-8

(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride

Cat. No. B1412389
CAS RN: 1422143-35-8
M. Wt: 211.69 g/mol
InChI Key: JSCJSBHXXHNNSU-FJXQXJEOSA-N
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Description

(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride, more commonly known as S-PPA-HCl, is an organic compound and a derivative of pyrrolo[3,2-b]pyridine. It is used in a variety of scientific research applications and has been studied extensively in the laboratory.

Scientific Research Applications

Inhibitors of Gastric Acid Secretion

A series of novel 1H-pyrrolo[3,2-b]pyridines were synthesized, focusing on the influence of substitution patterns on anti-secretory activity, lipophilicity, and pK(a) value. Some compounds in this series were found to be potent inhibitors of the gastric acid pump (Palmer et al., 2008).

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was used to generate a structurally diverse library of compounds through various alkylation and ring closure reactions. This process produced a range of compounds, including dithiocarbamates, thioethers, pyrazolines, pyridines, and other derivatives (Roman, 2013).

Synthesis and Characterization of Catalysis Components

Ruthenium complexes containing the bpea-pyr ligand were synthesized and characterized. These complexes were used as catalysts in olefin epoxidation reactions, demonstrating high turnover numbers (TON) and good selectivity for the epoxide product. The study illustrates the potential of these complexes in catalytic applications (Dakkach et al., 2014).

Influence on Regiochemistry of Reactions

The influence of Bronsted acids and bases, as well as the Lewis acid Sn(2+), on the regiochemistry of the reaction of amines with trifluoromethyl-β-diketones was studied. The research provided insights into the mechanism of the reaction and factors influencing the formation of regioisomeric 1H-pyrrolo[3,2-b]pyridines (De Rosa et al., 2015).

properties

IUPAC Name

(1S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-2-7(11)8-3-4-9-10(13-8)5-6-12-9;/h3-7,12H,2,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCJSBHXXHNNSU-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C=C1)NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC2=C(C=C1)NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Reactant of Route 2
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Reactant of Route 3
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Reactant of Route 4
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Reactant of Route 5
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Reactant of Route 6
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride

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